molecular formula C24H26N4O3S2 B1226484 3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide

3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide

Cat. No. B1226484
M. Wt: 482.6 g/mol
InChI Key: JCIVNYNONXFQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide is a sulfonamide.

Scientific Research Applications

Antibacterial and Anticancer Activities

Compounds related to 3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide have shown notable antibacterial and anticancer activities. For instance, derivatives of 1,3,4-thiadiazol with N-substituted piperazine have demonstrated effective antibacterial activities against various pathogens (Wu Qi, 2014). Additionally, certain derivatives have been evaluated for their anticancer potential, exhibiting promising results against various cancer cell lines, including lungs, kidneys, CNS, ovaries, prostate, and breast cancer (Kostyantyn Turov, 2020).

Pro-Apoptotic Activity

Specific derivatives of this compound have shown pro-apoptotic activity, particularly effective against melanoma cell lines. One such derivative demonstrated significant growth inhibition at specific concentrations (Ö. Yılmaz et al., 2015).

Anti-Tumor Properties

Novel isoxazole compounds, derived from similar structural frameworks, have exhibited better anti-tumor activities in preliminary biological tests (Qi Hao-fei, 2011). This suggests potential applications in developing new anticancer drugs.

Antimalarial Potential

Compounds with similar structures have been identified to possess anti-malarial activity. The specific molecular features contributing to this activity have been analyzed, providing insights into the development of new antimalarial agents (W. Cunico et al., 2009).

Receptor Targeting

Derivatives have been synthesized and characterized as antagonists for specific receptors like A2B adenosine receptors, indicating potential therapeutic applications in conditions where modulation of these receptors is beneficial (T. Borrmann et al., 2009).

properties

Product Name

3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide

Molecular Formula

C24H26N4O3S2

Molecular Weight

482.6 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide

InChI

InChI=1S/C24H26N4O3S2/c1-3-12-28(24-25-22(18-32-24)19-8-5-4-6-9-19)23(29)20-10-7-11-21(17-20)33(30,31)27-15-13-26(2)14-16-27/h3-11,17-18H,1,12-16H2,2H3

InChI Key

JCIVNYNONXFQPG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N(CC=C)C3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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